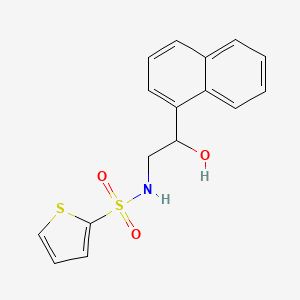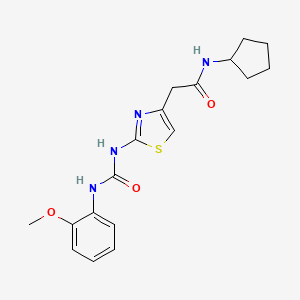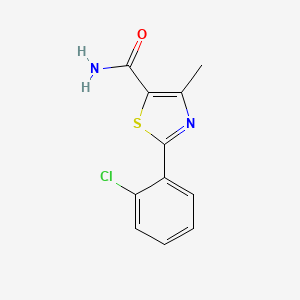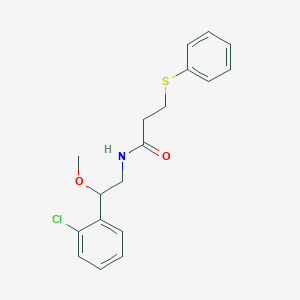
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8. It is most commonly known as the main ingredient in traditional mothballs . Thiophene is a heterocyclic compound with the formula C4H4S. It is analogous to the compound benzene, with a sulfur atom replacing one carbon atom . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NR’R’') .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the sulfonamide group through a reaction of a sulfonyl chloride with an amine. The naphthalene and thiophene components could be introduced through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and thiophene) and a polar sulfonamide group. This could result in interesting electronic properties due to the conjugated pi-system of the aromatic rings and the polarity of the sulfonamide group .Chemical Reactions Analysis
As an aromatic compound, it could undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity and the polar sulfonamide group. It would likely be a solid at room temperature and could exhibit fluorescence due to the extended conjugation in the molecule .Scientific Research Applications
- Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been widely used as chelating ligands in coordination chemistry . These compounds play a crucial role in metal-ion coordination, catalysis, and molecular recognition.
- Schiff base compounds, including those derived from 2-hydroxy-1-naphthaldehyde, exhibit interesting photochromic and thermochromic properties . These materials change color or absorb light upon exposure to specific wavelengths or temperature variations.
- The compound’s structural features may contribute to its antimicrobial activity. For instance, related ethylcarbamates showed comparable efficacy to the standard antibiotic ampicillin .
- Researchers have employed 2-hydroxy-1-naphthaldehyde-based catalysts in the synthesis of heterocycles . These reactions occur in ionic liquids, which provide an environmentally friendly reaction medium.
Chelating Ligands in Coordination Chemistry
Photochromic and Thermochromic Materials
Antimicrobial Agents
Heterocycle Synthesis
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-15(11-17-22(19,20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,17-18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISDQJFPYPYHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)


![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)



![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)